molecular formula C10H8OSSe B14672893 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde CAS No. 39857-07-3

2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde

Cat. No.: B14672893
CAS No.: 39857-07-3
M. Wt: 255.21 g/mol
InChI Key: XJNSIYGSOZYCQQ-UHFFFAOYSA-N
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Description

2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is an organosulfur compound with a unique structure that includes a benzo[b]thiophene ring substituted with a methylseleno group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of benzo[b]thiophene-2-carboxaldehyde with methylselenol in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form a selenoxide or selenone.

    Reduction: The formyl group can be reduced to a hydroxymethyl group or further to a methyl group.

    Substitution: The formyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Hydroxymethyl or methyl derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and methylseleno groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde is unique due to the presence of the methylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

39857-07-3

Molecular Formula

C10H8OSSe

Molecular Weight

255.21 g/mol

IUPAC Name

2-methylselanyl-1-benzothiophene-3-carbaldehyde

InChI

InChI=1S/C10H8OSSe/c1-13-10-8(6-11)7-4-2-3-5-9(7)12-10/h2-6H,1H3

InChI Key

XJNSIYGSOZYCQQ-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=C(C2=CC=CC=C2S1)C=O

Origin of Product

United States

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